molecular formula C17H12O2 B171420 4-Phenylnaphthalene-2-carboxylic acid CAS No. 17560-24-6

4-Phenylnaphthalene-2-carboxylic acid

Cat. No.: B171420
CAS No.: 17560-24-6
M. Wt: 248.27 g/mol
InChI Key: BRIQVMVBEYRTPX-UHFFFAOYSA-N
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Description

4-Phenylnaphthalene-2-carboxylic acid is an aromatic carboxylic acid with the molecular formula C17H12O2 and a molecular weight of 248.28 g/mol. This compound is characterized by a naphthalene ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 2-position. It is primarily used for experimental and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylnaphthalene-2-carboxylic acid can be synthesized through various methods. One common approach involves the carboxylation of naphthalene derivatives. For example, naphthalene can be reacted with carbon dioxide in the presence of a catalytic system such as Ph3SiCl/AlBr3 . Another method involves the reaction of naphthalene with carbon tetrachloride and alcohols in the presence of iron catalysts .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of aromatic carboxylic acid synthesis apply. These methods typically involve the use of catalytic systems and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carboxylic acid group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation: Reagents such as nitric acid or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

    Esterification: Typically involves alcohols and acid catalysts like sulfuric acid.

Major Products

    Nucleophilic Substitution: Substituted derivatives of this compound.

    Oxidation: Oxidized derivatives, potentially including quinones.

    Reduction: Reduced forms, such as alcohols or hydrocarbons.

    Esterification: Esters of this compound.

Scientific Research Applications

4-Phenylnaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of materials with specific chemical properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Phenylnaphthalene-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets may vary depending on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Similar structure but lacks the phenyl group at the 4-position.

    1-Phenylnaphthalene-3-carboxylic acid: Similar structure with the carboxylic acid group at a different position.

Uniqueness

The presence of the phenyl group at the 4-position can enhance its stability and interaction with other molecules, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

4-phenylnaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17(19)14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIQVMVBEYRTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40533701
Record name 4-Phenylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40533701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17560-24-6
Record name 4-Phenylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40533701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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